

# HA130 Hemoperfusion Cartridge: A Technical Deep Dive into Middle Molecule Uremic Toxin Removal

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HA130     |           |
| Cat. No.:            | B10762147 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **HA130** hemoperfusion cartridge's efficacy and mechanism of action in removing middle molecule uremic toxins. The accumulation of these toxins is a significant contributor to the morbidity and mortality of patients with end-stage renal disease (ESRD). This document synthesizes available data on the **HA130**'s performance, details the experimental protocols used in key studies, and visualizes the therapeutic workflow and underlying principles of hemoperfusion.

### **Core Mechanism of Action**

The **HA130** disposable hemoperfusion cartridge is an extracorporeal blood purification device containing neutral macroporous styrene-divinylbenzene copolymer resins.[1][2] This 3D molecular sieve structure possesses a large adsorptive surface area, enabling it to bind and remove a range of middle molecular weight uremic toxins and protein-bound uremic toxins (PBUTs).[1] The primary mechanism of removal is adsorption, driven by a combination of hydrophobic interactions and van der Waals forces.[2][3] The resin is specifically designed to target molecules in the 5 to 30 kDa range. The resin beads are coated to ensure biocompatibility and minimize adverse reactions upon contact with blood.



# **Efficacy in Removing Middle Molecule Uremic Toxins**

Clinical studies have demonstrated the **HA130**'s effectiveness in reducing the serum levels of various middle molecule uremic toxins when used in conjunction with hemodialysis (HD) or hemodiafiltration (HDF). This combination therapy, often referred to as hemoadsorption combined with hemodialysis (HAHD), has shown superior removal rates for certain toxins compared to standard renal replacement therapies alone.

### **Quantitative Data on Toxin Removal**

The following tables summarize the quantitative data from various studies on the reduction of key middle molecule uremic toxins by the **HA130** cartridge.

Table 1: Reduction of Protein-Bound Uremic Toxins (PBUTs)

| Uremic Toxin               | Treatment<br>Modality     | Reduction<br>Ratio (%)                  | Study<br>Population                     | Reference |
|----------------------------|---------------------------|-----------------------------------------|-----------------------------------------|-----------|
| Indoxyl Sulfate<br>(IS)    | HAHD (pHA130)             | 46.9%                                   | ESRD Patients                           |           |
| HDF                        | 31.8%                     | ESRD Patients                           |                                         |           |
| p-Cresyl Sulfate<br>(PCS)  | HAHD (pHA130)             | 44.6%                                   | ESRD Patients                           | _         |
| HDF                        | 31.4%                     | ESRD Patients                           |                                         |           |
| Carboxymethylly sine (CML) | HF-HD +<br>Hemoadsorption | 64.7%                                   | Maintenance<br>Hemodialysis<br>Patients |           |
| HF-HD                      | 39.3%                     | Maintenance<br>Hemodialysis<br>Patients |                                         |           |

Table 2: Reduction of Other Middle Molecules



| Uremic Toxin                               | Treatment<br>Modality     | Key Findings                                                                                     | Study<br>Population                     | Reference |
|--------------------------------------------|---------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------|-----------|
| β2-Microglobulin<br>(β2M)                  | Hemoperfusion +<br>HD     | Significant<br>decrease in<br>serum levels                                                       | ESRD Patients                           |           |
| Parathyroid<br>Hormone (PTH)               | Hemoperfusion +<br>HD     | Significant<br>decrease in<br>serum levels                                                       | ESRD Patients                           | -         |
| Prolactin                                  | HF-HD +<br>Hemoadsorption | No significant<br>difference in<br>reduction<br>compared to HF-<br>HD alone (47.3%<br>vs. 47.7%) | Maintenance<br>Hemodialysis<br>Patients | _         |
| Inflammatory<br>Mediators (IL-6,<br>TNF-α) | Hemoperfusion +<br>HD     | Significant reduction                                                                            | ESRD Patients                           | -         |

### **Experimental Protocols**

The following sections detail the methodologies employed in clinical trials evaluating the **HA130** cartridge.

### **Patient Selection Criteria**

Inclusion Criteria:

- Adult patients (≥18 years old) with end-stage renal disease.
- Receiving maintenance hemodialysis, typically three times per week for at least three months.
- Willingness to provide informed consent and adhere to the study protocol.

**Exclusion Criteria:** 



- · Concurrent peritoneal dialysis.
- Known allergies to the materials of the hemoperfusion device.
- Acute severe infections, severe cardiopulmonary or cerebrovascular diseases, active bleeding, or significant bleeding tendencies.
- Active malignant tumors.
- Low platelet count (e.g., < 60 × 10<sup>9</sup>/L).

### **Hemoperfusion Procedure**

The **HA130** cartridge is typically integrated into the standard hemodialysis circuit in a pre-filter position (i.e., before the hemodialyzer).

- Device: HA130 disposable hemoperfusion cartridge.
- Anticoagulation: Standard anticoagulation protocols are followed to prevent clotting within the extracorporeal circuit.
- Blood Flow Rate: Maintained at a consistent rate, often around 200 mL/min, though specific rates can vary by study protocol.
- Treatment Duration: Hemoperfusion is generally performed for a duration of 2 hours per session.
- Treatment Frequency: Varies across studies, with protocols including weekly, bi-weekly, or other specified intervals in combination with regular hemodialysis sessions.

### **Measurement of Uremic Toxins**

Blood samples are typically collected before and after the treatment session to calculate the reduction ratio of the targeted uremic toxins. The timing of sample collection is crucial for accurate assessment. For longer-term studies, pre-dialysis toxin levels are measured at baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks). Analytical methods such as high-performance liquid chromatography (HPLC) and immunoassays are commonly used for the quantification of specific uremic toxins.



# Visualizations Experimental Workflow for HA130 Hemoperfusion

The following diagram illustrates the typical experimental workflow for a clinical study evaluating the efficacy of the **HA130** cartridge in combination with hemodialysis.





Click to download full resolution via product page

Caption: Experimental workflow for **HA130** clinical trials.



### **Logical Relationship of HAHD in Blood Purification**

This diagram illustrates the placement of the **HA130** cartridge within the extracorporeal circuit and the principle of combined adsorption and dialysis.



Click to download full resolution via product page

Caption: Logical diagram of combined **HA130** hemoperfusion and hemodialysis.

## **Signaling Pathways and Clinical Implications**

While direct evidence linking **HA130**-mediated toxin removal to specific signaling pathway modulations is still an emerging area of research, the reduction of toxins like indoxyl sulfate, p-cresyl sulfate, and advanced glycation end products (AGEs) has significant clinical implications. These toxins are known to activate pro-inflammatory and pro-oxidative pathways, contributing to endothelial dysfunction, cardiovascular disease, and other uremic complications. For instance, the interaction of AGEs with their receptor (RAGE) triggers signaling cascades that amplify oxidative stress and inflammation. By reducing the levels of these toxins, **HA130** therapy may help to mitigate these downstream pathological effects. The observed improvements in clinical symptoms such as uremic pruritus and sleep disturbances further support the clinical benefits of this therapeutic approach.

In conclusion, the **HA130** hemoperfusion cartridge, when used as an adjunct to conventional hemodialysis, offers a promising therapeutic strategy for enhancing the removal of middle molecule and protein-bound uremic toxins. The available data supports its efficacy in reducing key toxins that are poorly cleared by dialysis alone, potentially leading to improved clinical outcomes for patients with end-stage renal disease. Further research is warranted to fully elucidate the long-term clinical benefits and the precise impact on cellular signaling pathways.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jafroninternational.com [jafroninternational.com]
- 2. researchgate.net [researchgate.net]
- 3. nefro.cl [nefro.cl]
- To cite this document: BenchChem. [HA130 Hemoperfusion Cartridge: A Technical Deep Dive into Middle Molecule Uremic Toxin Removal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#ha130-s-effect-on-middle-molecule-uremic-toxins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





